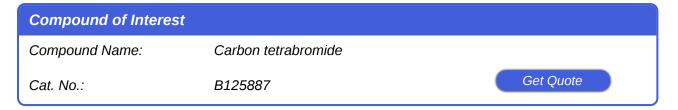


Carbon Tetrabromide: A Comprehensive Technical Guide to its Molecular Geometry and Symmetry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and symmetry of **carbon tetrabromide** (CBr₄), a molecule of significant interest in organic synthesis and materials science. The following sections present quantitative structural data, an overview of experimental protocols for its characterization, and a visual representation of its molecular structure and symmetry elements.

Molecular Structure and Bonding

Carbon tetrabromide, also known as tetrabromomethane, consists of a central carbon atom covalently bonded to four bromine atoms. The molecule adopts a highly symmetrical, nonpolar structure due to the arrangement of its polar carbon-bromine bonds.

Data Presentation: Structural Parameters

The precise geometric parameters of **carbon tetrabromide** have been determined through various experimental techniques. The following table summarizes the key quantitative data regarding its molecular structure.



Parameter	Value	Experimental Method	Reference
Molecular Geometry	Tetrahedral	Electron Diffraction, X-ray Crystallography	[1][2][3]
Bond Angle (Br-C-Br)	~109.5°	Electron Diffraction	[4][5][6][7]
C-Br Bond Length	1.94 Å (194 pm)	Gas-Phase Electron Diffraction	[8]
191 pm - 197 pm	X-ray Crystallography	[5][9][10]	
Dipole Moment	0 D	-	[2][6]
Point Group	Td	-	[8]

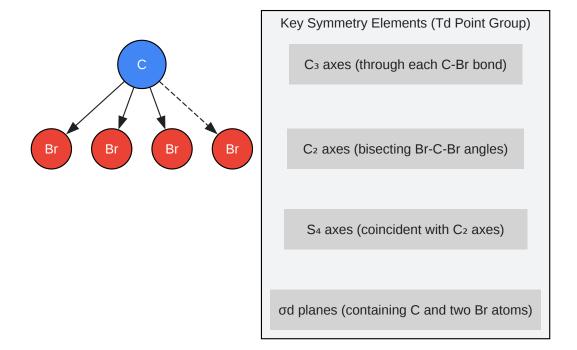
Symmetry Analysis

The tetrahedral geometry of **carbon tetrabromide** results in a high degree of symmetry, which is classified by the Td point group.[8] This symmetry is a critical factor in determining the molecule's physical properties, including its nonpolar nature.[2][6][11][12][13][14] The individual C-Br bonds are polar due to the difference in electronegativity between carbon and bromine. However, the symmetrical arrangement of these bonds causes their dipole moments to cancel each other out, resulting in a net molecular dipole moment of zero.[2][6][11][12][13][14]

Visualization of Molecular Geometry and Symmetry

The following diagram illustrates the tetrahedral structure of **carbon tetrabromide** and its principal symmetry elements.





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Caption: Tetrahedral geometry and key symmetry elements of Carbon Tetrabromide (CBr₄).

Experimental Protocols for Structural Determination

The determination of the molecular structure of **carbon tetrabromide** relies on sophisticated experimental techniques that probe the spatial arrangement of its atoms. The primary methods employed are Gas-Phase Electron Diffraction (GED) and X-ray Crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state. [15]



Methodology:

- Sample Introduction: A gaseous sample of carbon tetrabromide is introduced into a highvacuum chamber.
- Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
- Scattering: The electrons are scattered by the electrostatic potential of the atoms in the CBr₄ molecules. The scattering pattern is dependent on the internuclear distances within the molecule.
- Detection: The scattered electrons produce a diffraction pattern on a detector (historically a photographic plate, now often a CCD or other electronic detector).
- Data Analysis: The radially symmetric diffraction pattern is analyzed to determine the internuclear distances (bond lengths) and bond angles. This involves fitting a theoretical model of the molecular structure to the experimental data.[15][16]

X-ray Crystallography

X-ray crystallography is used to determine the arrangement of atoms within a single crystal of carbon tetrabromide.

Methodology:

- Crystal Growth: A high-quality single crystal of carbon tetrabromide is grown.
- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.
- Diffraction Pattern: The crystal diffracts the X-rays in specific directions, creating a pattern of spots of varying intensity.
- Data Collection: The intensities and positions of the diffracted spots are measured as the crystal is rotated.



 Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the carbon and bromine atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.[2]

Time-resolved X-ray diffraction has also been employed to study the dynamics of chemical reactions involving **carbon tetrabromide**, such as its photodissociation.[17][18] This technique allows for the observation of transient molecular structures on very short timescales.[17][18]

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